1-Iodooctane

Description

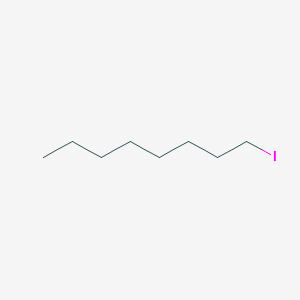

Structure

3D Structure

Properties

IUPAC Name |

1-iodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLHSHAHTBJTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060868 | |

| Record name | Octane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | 1-Iodooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-27-6 | |

| Record name | 1-Iodooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodooctane: Physical Properties and Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-iodooctane, a versatile haloalkane utilized in various organic synthesis applications. The information is curated to be a vital resource for professionals in research, scientific exploration, and drug development.

Chemical Identity and Structure

This compound, also known as n-octyl iodide, is a linear alkyl halide. Its structure consists of an eight-carbon chain with an iodine atom attached to the terminal carbon. This structure imparts a reactivity profile that is valuable in synthetic organic chemistry, particularly in nucleophilic substitution and coupling reactions.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 629-27-6[2][3][4] |

| Molecular Formula | C₈H₁₇I[2][3][4] |

| Molecular Weight | 240.13 g/mol [3][4] |

| SMILES | CCCCCCCCI[2][3] |

| InChI Key | UWLHSHAHTBJTBA-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical state of this compound under standard conditions is a clear, light yellow liquid.[2] Key physicochemical data are summarized in the table below, providing a quantitative basis for its handling, application in reactions, and purification processes.

| Property | Value |

| Appearance | Clear, colorless to amber liquid[5] |

| Density | 1.33 g/mL at 25 °C[6] |

| Boiling Point | 225-226 °C[6] |

| Melting Point | -46 to -45 °C[7] |

| Refractive Index | n20/D 1.4878 |

| Flash Point | 87 °C (closed cup)[7] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] |

| Vapor Pressure | Not available |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. Key spectral information is available across various techniques.

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Available[8] |

| ¹³C NMR | Available[9] |

| FTIR | Available[2] |

| Mass Spectrometry (GC-MS) | Available[9] |

| Raman Spectroscopy | Available[9] |

| Near IR | Available[9] |

Detailed experimental protocols for the acquisition of the above spectroscopic data are instrument-specific and can be found in standard analytical chemistry textbooks. The provided references point to the availability of the spectral data.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a hazardous substance with specific handling and storage requirements.

GHS Hazard Information: [2]

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

Storage and Stability:

-

Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[11][12]

-

Keep containers tightly closed and protected from light, as it may discolor upon exposure.[11]

-

It is often stabilized with copper.

Reactivity and Applications

This compound is a key intermediate in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. It is also utilized in the formation of organometallic reagents.

A notable application includes its use in the study of monolayer formation on silicon surfaces, where a radical mechanism has been investigated using X-ray photoelectron spectroscopy. It also undergoes catalytic reduction by nickel(I) salen electrogenerated at a carbon cathode in dimethylformamide.

Visualizations

The following diagram provides a logical overview of the key properties and information related to this compound.

Caption: Logical overview of this compound's key properties.

References

- 1. CAS 629-27-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H17I | CID 12380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98%, stabilized 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound, 98%, stabilized | Fisher Scientific [fishersci.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 629-27-6 Name: this compound [xixisys.com]

An In-depth Technical Guide to 1-Iodooctane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodooctane is a versatile linear alkyl iodide that serves as a crucial building block and reagent in a multitude of organic syntheses. Its utility stems from the reactivity of the carbon-iodine bond, making it an excellent substrate for nucleophilic substitution and a precursor for organometallic reagents. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed synthetic protocols, and its applications in key organic reactions relevant to research and drug development.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application in reactions, and purification.

| Property | Value |

| CAS Number | 629-27-6 |

| Molecular Formula | C₈H₁₇I |

| Molecular Weight | 240.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 225-226 °C |

| Melting Point | -46 to -45 °C |

| Density | 1.33 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4878 |

| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, and other organic solvents |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the halogen exchange of a more readily available 1-haloalkane, typically 1-bromooctane (B94149) or 1-chlorooctane, with an alkali metal iodide.

Experimental Protocol: Finkelstein Reaction

Objective: To synthesize this compound from 1-bromooctane.

Materials:

-

1-bromooctane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diatomaceous earth (Celite®)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.

-

Stir the mixture to dissolve the sodium iodide.

-

Add 1-bromooctane (1.0 equivalent) to the flask.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white precipitate of sodium bromide will form as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium bromide. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a 5% sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Finkelstein Reaction for this compound Synthesis

Applications in Organic Synthesis

This compound is a key intermediate in several important classes of organic reactions.

Williamson Ether Synthesis

This reaction is a classic method for the preparation of ethers. This compound, being a primary alkyl halide, is an excellent substrate for this Sₙ2 reaction.

Objective: To synthesize octyl phenyl ether via Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 equivalent) in ethanol.

-

Add sodium hydroxide (1.1 equivalents) and stir until a clear solution of sodium phenoxide is formed.

-

Add this compound (1.05 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it with a saturated ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica (B1680970) gel to obtain pure octyl phenyl ether.

Williamson Ether Synthesis Workflow

Grignard Reagent Formation and Reactions

This compound readily reacts with magnesium metal to form the corresponding Grignard reagent, octylmagnesium iodide. This organometallic compound is a powerful nucleophile and strong base, enabling the formation of new carbon-carbon bonds.

Objective: To prepare a solution of octylmagnesium iodide.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert gas (Nitrogen or Argon) supply

Procedure:

-

Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.

-

Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.

-

Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, then allow to cool. This activates the magnesium surface.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting grayish solution of octylmagnesium iodide is ready for use in subsequent reactions.

Formation of Octylmagnesium Iodide

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While aryl and vinyl iodides are more common, alkyl iodides like this compound can also participate in certain variations of this reaction, particularly in the synthesis of internal alkynes.

Objective: To synthesize 1-phenyl-1-decyne.

Materials:

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH))

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk flask or tube

-

Inert gas supply

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.

-

Add the base, followed by phenylacetylene (1.2 equivalents).

-

Finally, add this compound (1.0 equivalent) to the stirred mixture.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst system (e.g., 50-80 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired 1-phenyl-1-decyne.

Simplified Sonogashira Coupling Mechanism

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its role as a versatile chemical building block makes it relevant to drug development professionals. The octyl chain is a common lipophilic moiety found in many drug molecules, influencing their pharmacokinetic and pharmacodynamic properties.

-

Introduction of Lipophilic Chains: this compound can be used to introduce an eight-carbon alkyl chain into a drug candidate to modulate its lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Synthesis of Molecular Probes: The iodo-group can be a site for the introduction of reporter groups, such as radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging and other radiolabeling studies. This allows for the tracking of molecules in biological systems.

-

Precursor for Complex Molecules: The reactions described above, such as Grignard and Sonogashira couplings, are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Conclusion

This compound is a valuable and reactive haloalkane with a well-defined set of physicochemical properties. Its synthesis is straightforward, and its utility in a range of fundamental organic reactions makes it an indispensable tool for researchers and scientists. For professionals in drug development, this compound serves as a key starting material for the synthesis of complex molecules and for the strategic modification of drug candidates to optimize their biological activity and pharmacokinetic profiles. The detailed protocols provided in this guide offer a practical foundation for the effective use of this compound in the laboratory.

An In-depth Technical Guide to the Synthesis and Preparation of 1-Iodooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 1-iodooctane, a valuable alkyl iodide intermediate in organic synthesis and drug development. The document details two principal synthetic routes: the Finkelstein reaction starting from 1-bromooctane (B94149) and the direct iodination of 1-octanol (B28484) using triphenylphosphine (B44618) and iodine. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.

Overview of Synthetic Methodologies

The synthesis of this compound can be effectively achieved through two main strategies, each with its own set of advantages. The Finkelstein reaction is a classic and reliable method for converting alkyl bromides or chlorides into the corresponding iodides.[1] Alternatively, 1-octanol can be directly converted to this compound using a combination of triphenylphosphine and iodine, a method known for its mild conditions and good to excellent yields.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its precursor, 1-bromooctane.

| Synthesis Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Precursor Synthesis | 1-Octanol | 48% HBr, conc. H₂SO₄ | - | 6 hours | Reflux | ~80 |

| Method 1: Finkelstein Reaction | 1-Bromooctane | Sodium Iodide (NaI) | Acetone (B3395972) | Not specified | Reflux | High (typical for Finkelstein) |

| Method 2: Direct Iodination | 1-Octanol | Triphenylphosphine (PPh₃), Iodine (I₂) | Dichloromethane (B109758) | Not specified | Room Temp. | Good to Excellent |

Experimental Protocols

Precursor Synthesis: 1-Bromooctane from 1-Octanol

This protocol outlines the synthesis of 1-bromooctane, the starting material for the Finkelstein reaction.

Materials:

-

1-Octanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr)

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

In a round-bottom flask, cool 1 mole of 1-octanol in an ice bath.

-

Slowly add 0.5 moles of concentrated sulfuric acid with continuous stirring.

-

Subsequently, add 1.25 moles of 48% hydrobromic acid to the mixture, maintaining the cool temperature.

-

Remove the ice bath and heat the mixture to reflux for 6 hours.

-

After reflux, allow the mixture to cool to room temperature and then perform a steam distillation.

-

Separate the organic layer containing the crude 1-bromooctane.

-

Wash the crude product twice with a small volume of cold, concentrated sulfuric acid to remove any unreacted alcohol and ether byproducts.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water again.

-

Dry the 1-bromooctane over anhydrous calcium chloride.

-

Purify the final product by fractional distillation, collecting the fraction boiling at approximately 201°C. The expected yield is around 80%.[3]

Method 1: Synthesis of this compound via Finkelstein Reaction

This protocol describes the conversion of 1-bromooctane to this compound.

Materials:

-

1-Bromooctane

-

Sodium Iodide (NaI)

-

Acetone

Procedure:

-

Dissolve 1-bromooctane in a minimal amount of acetone in a round-bottom flask.

-

Add an excess of sodium iodide (typically 1.5 to 3 equivalents) to the solution.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate of sodium bromide (NaBr), which is insoluble in acetone.[1]

-

After the reaction is complete (as indicated by TLC or GC analysis), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting crude this compound can be purified by washing with water to remove any remaining sodium iodide, followed by drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Further purification can be achieved by vacuum distillation.

Method 2: Synthesis of this compound from 1-Octanol using Triphenylphosphine and Iodine

This method provides a direct route from 1-octanol to this compound.

Materials:

-

1-Octanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, add iodine (1.5 mmol).[2]

-

Continue stirring for a few minutes until the iodine has reacted.

-

Add 1-octanol (1 mmol) to the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the dichloromethane under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic methods.

References

An In-depth Technical Guide on the Solubility of 1-Iodooctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-iodooctane in various organic solvents. Due to the prevalence of qualitative statements of its solubility, this guide focuses on presenting this information in a structured manner and providing detailed, generalized experimental protocols for researchers to determine quantitative solubility data in their own laboratories.

Core Principles of this compound Solubility

This compound (C_8H_17I) is a haloalkane consisting of an eight-carbon chain with an iodine atom attached to one end. Its solubility is primarily governed by the "like dissolves like" principle. The long, nonpolar alkyl chain dominates its molecular character, making it readily soluble in nonpolar or weakly polar organic solvents. The polar carbon-iodine bond provides a minor degree of polarity, but not enough to make it soluble in highly polar solvents like water.

The dissolution of this compound in organic solvents is driven by the establishment of intermolecular forces, mainly London dispersion forces, between the solute and solvent molecules. These forces are comparable in strength to the forces within the pure this compound and the pure solvent, leading to miscibility.[1][2][3] Conversely, to dissolve in water, the strong hydrogen bonds between water molecules would need to be broken, which is energetically unfavorable as the new interactions with this compound molecules would be weaker.[2][4][5]

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is not widely available in published literature, it is consistently reported as being miscible with most common organic solvents. The following table summarizes this qualitative information. Researchers requiring precise solubility values for their applications are encouraged to determine them experimentally using the protocols outlined in the next section.

| Solvent Class | Representative Solvents | Qualitative Solubility of this compound |

| Hydrocarbons | Hexane, Heptane, Toluene, Benzene | Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform, Carbon tetrachloride | Miscible |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Esters | Ethyl acetate | Miscible |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Miscible |

| Water | Insoluble |

Experimental Protocols

For researchers needing to determine the precise solubility of this compound in a specific solvent, the following generalized experimental protocols can be adapted.

Visual Miscibility/Cloud Point Determination (for determining miscibility at different temperatures)

This method is effective for determining the temperature-dependent miscibility of two liquids.

Materials and Equipment:

-

This compound

-

Solvent of interest

-

Jacketed glass test tubes or vials

-

Calibrated thermometer or thermocouple

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

-

Circulating water bath with heating and cooling capabilities

Procedure:

-

Prepare mixtures of this compound and the chosen solvent in varying, known proportions (e.g., from 10:90 to 90:10 by volume or weight) in the jacketed test tubes.

-

Place a test tube in the circulating water bath and begin stirring the mixture.

-

Slowly heat the water bath while observing the mixture. The temperature at which the cloudy (immiscible) solution becomes clear (miscible) is the miscibility temperature for that composition.

-

After obtaining a clear solution, slowly cool the water bath and record the temperature at which cloudiness reappears (the cloud point).

-

Repeat this heating and cooling cycle for each composition to ensure reproducibility.

-

Plot the miscibility/cloud point temperatures against the composition to generate a mutual solubility curve.

Gravimetric Method for Quantitative Solubility

This method determines the mass of solute that can dissolve in a given mass of solvent at a constant temperature.

Materials and Equipment:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with airtight seals

-

Syringes and filters (if necessary for separating phases)

-

Evaporating dish or rotary evaporator

Procedure:

-

Add an excess amount of this compound to a known mass of the solvent in a sealed vial.

-

Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow any undissolved this compound to settle.

-

Carefully extract a known mass of the supernatant (the saturated solution), ensuring no undissolved solute is transferred.

-

Evaporate the solvent from the extracted sample using an evaporating dish in a fume hood or a rotary evaporator.

-

Weigh the remaining this compound.

-

Calculate the solubility in grams of this compound per 100 grams of solvent.

Analytical Quantification using Chromatography

This method is highly accurate for determining the composition of liquid mixtures.

Materials and Equipment:

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Flame Ionization Detector for GC, Refractive Index or UV detector for HPLC).

-

This compound

-

Solvent of interest

-

Volumetric flasks and pipettes

-

Thermostatically controlled environment for sample preparation

Procedure:

-

Calibration: Prepare a series of standard solutions with known concentrations of this compound in the solvent of interest.

-

Inject each standard into the chromatograph and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

Sample Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-4).

-

Carefully take an aliquot of the saturated supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the chromatograph and record the peak area for this compound.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical diagram for solvent selection based on polarity.

References

Spectroscopic Profile of 1-Iodooctane: A Technical Guide

Authored for researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of 1-iodooctane. This document presents a comprehensive analysis of its structural features through the interpretation of its spectral data, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unique insights into its alkyl chain and the influence of the terminal iodine atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments along the C8 alkyl chain. The electron-withdrawing effect of the iodine atom causes a downfield shift for the protons on the carbon atom to which it is attached (C1).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C8) | ~0.89 | Triplet (t) | ~6.8 |

| (CH₂)₅ (C3-C7) | ~1.27 | Multiplet (m) | - |

| CH₂ (C2) | ~1.83 | Quintet (p) | ~7.2 |

| CH₂I (C1) | ~3.19 | Triplet (t) | ~7.3 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon atom bonded to the iodine (C1) is significantly shifted downfield compared to the other carbons in the alkyl chain.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CH₂I) | ~7.3 |

| C2 | ~34.1 |

| C3 | ~31.0 |

| C4 | ~28.8 |

| C5 | ~30.8 |

| C6 | ~22.6 |

| C7 | ~31.8 |

| C8 (CH₃) | ~14.1 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to the C-H and C-I bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2955 - 2854 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (methylene) | Medium |

| 1378 | C-H bend (methyl) | Medium |

| ~500-600 | C-I stretch | Medium-Weak |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

2. Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are calibrated relative to the TMS signal.

-

Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

1. Instrument Setup:

-

The ATR accessory is installed in the FTIR spectrometer.

-

A background spectrum of the clean, empty ATR crystal is recorded.

2. Sample Application:

-

A small drop of neat this compound is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

3. Data Acquisition:

-

The sample spectrum is acquired by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The spectral data is typically collected in the range of 4000-400 cm⁻¹.

4. Data Processing:

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the acquisition and interpretation of its spectroscopic data.

Purity and Assay of Commercial 1-Iodooctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay of commercial 1-iodooctane. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize this compound in their work. This document outlines the typical purity of commercial this compound, discusses common impurities and degradation pathways, and provides detailed experimental protocols for its analysis.

Introduction to this compound

This compound (CH₃(CH₂)₇I) is a valuable alkylating agent used in a variety of organic syntheses. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a key reagent in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this compound is critical, as impurities can lead to unwanted side reactions, reduced yields, and difficulties in product purification.

Purity of Commercial this compound

Commercial grades of this compound typically have a stated purity of 97-98%.[1] The primary methods for assaying the purity of this compound are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Many commercial preparations of this compound contain a stabilizer, such as copper, to inhibit decomposition.[1]

Data on Commercial this compound Purity

The following table summarizes the typical purity specifications for commercial this compound from various suppliers.

| Supplier/Source | Stated Purity | Analytical Method | Stabilizer |

| Sigma-Aldrich | 98% | GC | Copper |

| TCI | >97.0% | GC | Copper chip |

| ChemScene | ≥98% | Not Specified | Copper chip |

Common Impurities and Degradation Pathways

The impurities in commercial this compound can originate from the synthetic route or from degradation of the product. Alkyl iodides are known to be sensitive to light and moisture, which can lead to the formation of various degradation products.[2]

Potential Impurities

Based on the synthesis of similar iodoalkanes, the following are potential impurities in commercial this compound:[2]

-

Starting Materials: Unreacted starting materials from the synthesis process, such as 1-octanol (B28484) or other octane (B31449) derivatives.

-

Halogen Exchange Byproducts: If the synthesis involves a halogen exchange reaction (e.g., Finkelstein reaction), byproducts such as 1-bromooctane (B94149) or 1-chlorooctane (B87089) may be present.

-

Elimination Products: Small amounts of octene may be formed through elimination reactions during synthesis or storage.

-

Degradation Products: The primary degradation product upon exposure to moisture is 1-octanol. Oxidation can lead to the formation of aldehydes or carboxylic acids.

Degradation Pathway

The primary degradation pathway for this compound involves nucleophilic substitution by water, especially in the presence of light, leading to the formation of 1-octanol and hydrogen iodide.

Caption: Degradation of this compound.

Experimental Protocols for Purity and Assay

Accurate determination of the purity of this compound is crucial for its application in synthesis. The following are detailed methodologies for the two most common analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.

Caption: GC analysis workflow.

| Parameter | Value |

| Column | Non-polar capillary column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium or Hydrogen, constant flow of 1 mL/min |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Data Analysis: The purity of this compound is typically determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[3]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[4]

Caption: qNMR analysis workflow.

| Parameter | Recommendation |

| Spectrometer | 400 MHz or higher |

| Solvent | Chloroform-d (CDCl₃) |

| Internal Standard | A certified reference material with a known purity, that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., 1,4-Dinitrobenzene, Maleic anhydride). |

| Sample Preparation | Accurately weigh ~20 mg of this compound and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of the deuterated solvent. |

| Acquisition | Use a 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1). |

Data Analysis: The purity of this compound is calculated using the following equation:[5]

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

analyte = this compound

-

std = Internal standard

Conclusion

The purity of commercial this compound is a critical parameter for its successful application in organic synthesis. This guide has provided an overview of the typical purity levels, potential impurities, and degradation pathways. Detailed experimental protocols for GC and qNMR have been presented to enable researchers to accurately assess the quality of their this compound. By understanding and controlling for impurities, scientists can ensure the reliability and reproducibility of their experimental results.

References

An In-depth Technical Guide to the Chemical Stability and Decomposition of 1-Iodooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and decomposition pathways of 1-iodooctane. Understanding these properties is critical for its effective use in chemical synthesis, particularly in the development of pharmaceuticals where purity and stability are paramount. This document summarizes key data, details relevant experimental protocols, and provides visual representations of the underlying chemical processes.

Introduction to this compound

This compound (CH₃(CH₂)₇I) is a primary alkyl iodide commonly utilized as an alkylating agent in organic synthesis. Its utility stems from the high reactivity of the carbon-iodine (C-I) bond, making the iodide a good leaving group in nucleophilic substitution reactions. However, this inherent reactivity also contributes to its limited stability, necessitating careful handling and storage to prevent degradation.

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 629-27-6 |

| Molecular Formula | C₈H₁₇I |

| Molecular Weight | 240.13 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 225-226 °C |

| Melting Point | -46 °C |

| Density | 1.33 g/mL at 25 °C |

| Refractive Index | n20/D 1.4878 |

Chemical Stability and Storage

This compound is known to be sensitive to light and should be stored in a cool, dry, and well-ventilated area, protected from light[1][2][3]. It is often supplied with a stabilizer, such as a copper chip, to inhibit decomposition[1][4]. The primary degradation pathways include photodegradation, thermal decomposition, hydrolysis, and oxidation.

Decomposition Pathways

The decomposition of this compound can proceed through several mechanisms, largely dictated by the conditions to which it is exposed. The relatively weak carbon-iodine bond (bond dissociation energy of approximately 234 kJ/mol) is the primary site of reactivity[5].

Thermal Decomposition

At elevated temperatures, this compound can undergo decomposition primarily through two pathways:

-

Homolytic Cleavage: The C-I bond can break homolytically to form an octyl radical and an iodine radical. These reactive species can then participate in a variety of subsequent reactions, including dimerization, disproportionation, and reaction with other molecules.

-

Dehydrohalogenation: This elimination reaction involves the removal of a hydrogen atom from the beta-carbon and the iodine atom to form 1-octene and hydrogen iodide. This is a common decomposition pathway for alkyl halides.

Photochemical Decomposition

This compound is susceptible to photodegradation, particularly by UV light. The absorption of a photon can excite the molecule to a higher energy state, leading to the homolytic cleavage of the C-I bond to produce an octyl radical and an iodine radical. The quantum yield (Φ), which is the number of molecules decomposed per photon absorbed, is a key parameter in photochemical reactions[7][8]. For primary alkyl iodides, the quantum yield for the production of iodine atoms can be wavelength-dependent.

Hydrolysis

In the presence of water or other nucleophiles, this compound can undergo nucleophilic substitution reactions. As a primary alkyl halide, the predominant mechanism is SN2 (bimolecular nucleophilic substitution). The rate of hydrolysis is dependent on the concentration of both this compound and the nucleophile (e.g., water or hydroxide (B78521) ions).

The reactivity of haloalkanes in hydrolysis follows the order: R-I > R-Br > R-Cl > R-F[9]. This is primarily due to the decreasing strength of the carbon-halogen bond down the group, making the C-I bond the easiest to break[9][10].

Relative Hydrolysis Rates of 1-Haloalkanes (Proxy Data)

| Haloalkane | Relative Rate |

| 1-Chlorobutane | 1 |

| 1-Bromobutane | 30-100 |

| 1-Iodobutane | ~300-600 |

Note: This data is illustrative for C4 haloalkanes and the trend is applicable to this compound.

Oxidation

Exposure to air, especially in the presence of light or heat, can lead to the oxidation of this compound. This process is often initiated by the formation of radicals. The octyl radical can react with molecular oxygen to form a peroxy radical (C₈H₁₇OO•). This peroxy radical can then abstract a hydrogen atom from another molecule to form a hydroperoxide (C₈H₁₇OOH) or undergo further reactions to yield a variety of oxygenated products, such as alcohols, aldehydes, and carboxylic acids. Studies on the oxidation of other alkyl iodides have shown the formation of carbonyl compounds as major products[2].

Experimental Protocols for Stability and Decomposition Analysis

This section provides detailed methodologies for key experiments to assess the stability and decomposition of this compound.

Protocol for Determining the Rate of Hydrolysis

This protocol is adapted from methods used to compare the hydrolysis rates of haloalkanes[2].

Objective: To determine the relative rate of hydrolysis of this compound compared to other 1-haloalkanes.

Materials:

-

This compound

-

Ethanol (B145695) (as a common solvent)

-

0.1 M Silver Nitrate (B79036) (AgNO₃) solution

-

Test tubes and rack

-

Water bath

-

Pipettes

-

Stopwatch

Procedure:

-

Place 2 mL of ethanol into three separate, clean, and dry test tubes.

-

Add 5 drops of this compound to the first test tube, 5 drops of 1-bromooctane to the second, and 5 drops of 1-chlorooctane to the third.

-

Place the test tubes in a water bath set to a constant temperature (e.g., 50 °C) and allow them to equilibrate for 5-10 minutes.

-

Add 2 mL of 0.1 M silver nitrate solution to each test tube simultaneously and start the stopwatch.

-

Observe the test tubes and record the time taken for a precipitate to form in each. The precipitate will be silver iodide (AgI - yellow), silver bromide (AgBr - cream), or silver chloride (AgCl - white).

-

The inverse of the time taken for the precipitate to appear is proportional to the initial rate of reaction.

Protocol for Analysis of Decomposition Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile decomposition products.

Objective: To identify the products of thermal or photochemical decomposition of this compound.

Materials:

-

This compound

-

Inert solvent (e.g., hexane (B92381) or dichloromethane)

-

Sealed reaction vials

-

Heating block or UV photoreactor

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Appropriate GC column (e.g., a non-polar column like DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in an inert solvent in a sealed vial.

-

Decomposition:

-

Thermal: Place the vial in a heating block at a specific temperature (e.g., 150 °C) for a set period.

-

Photochemical: Place the vial in a photoreactor and irradiate with a specific wavelength of UV light for a set period.

-

-

GC-MS Analysis:

-

Inject a small aliquot of the decomposed sample into the GC-MS.

-

The GC will separate the components of the mixture based on their boiling points and interactions with the column.

-

The MS will fragment the separated components and generate a mass spectrum for each.

-

-

Data Analysis:

-

Identify the decomposition products by comparing their mass spectra to a library of known compounds (e.g., NIST library).

-

Quantify the products by integrating the peak areas in the chromatogram, using an internal or external standard if necessary.

-

Protocol for Monitoring Decomposition by Quantitative ¹H NMR

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used to monitor the degradation of this compound over time by observing the decrease in its characteristic signals and the appearance of signals from decomposition products.

Objective: To quantify the degradation of this compound under specific conditions.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

Internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and a known amount of an internal standard into an NMR tube. Add a precise volume of deuterated solvent.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the sample immediately after preparation. Ensure quantitative acquisition parameters are used (e.g., long relaxation delay).

-

Decomposition: Store the NMR tube under the desired conditions (e.g., at a specific temperature or exposed to light).

-

Time-course Spectra: Acquire ¹H NMR spectra at regular intervals.

-

Data Analysis:

-

Integrate the characteristic signals of this compound (e.g., the triplet at ~3.2 ppm for the -CH₂I group) and the signal of the internal standard.

-

Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of this compound versus time to determine the rate of decomposition.

-

Conclusion

This compound is a valuable but inherently unstable reagent. Its decomposition is primarily driven by the lability of the carbon-iodine bond and can be initiated by heat, light, and nucleophiles. The main decomposition pathways are homolytic cleavage, dehydrohalogenation, and nucleophilic substitution. Proper storage in a cool, dark place, often with a stabilizer, is essential to maintain its purity and reactivity. The experimental protocols provided in this guide offer robust methods for assessing the stability of this compound and identifying its degradation products, enabling researchers to ensure the quality and reliability of their synthetic procedures.

References

- 1. Cryogenic photolysis studies. Part 1.—Iodoalkanes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Quantum Yields for the Photodissociation of Iodine in Compressed Liquids and Supercritical Fluids | Semantic Scholar [semanticscholar.org]

- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Quantum yield - Wikipedia [en.wikipedia.org]

- 9. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 1-Iodooctane: Structure, Isomers, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of 1-iodooctane, a significant alkyl iodide in organic synthesis and materials science. Addressed to researchers, scientists, and professionals in drug development, this document details its structural formula, isomers, physicochemical properties, and key experimental protocols.

Structural Formula and Isomerism

This compound is a primary alkyl halide with the chemical formula C₈H₁₇I. The iodine atom is attached to the terminal carbon of an eight-carbon chain.

The molecular structure of iodooctane allows for several positional isomers, where the iodine atom is located at different positions along the octane (B31449) backbone. The primary isomers of interest are:

-

This compound: The straight-chain isomer with the iodine on the first carbon.

-

2-Iodooctane: The iodine atom is located on the second carbon atom.

-

3-Iodooctane: The iodine is attached to the third carbon.

-

4-Iodooctane (B73036): The iodine is bonded to the fourth carbon atom.

Beyond positional isomers, stereoisomerism is also possible for isomers other than this compound. For instance, 2-iodooctane, 3-iodooctane, and 4-iodooctane are chiral molecules and exist as a pair of enantiomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its primary isomers. This data is essential for designing experiments, predicting reactivity, and ensuring safe handling.

| Property | This compound | 2-Iodooctane | 3-Iodooctane | 4-Iodooctane |

| Molecular Formula | C₈H₁₇I | C₈H₁₇I | C₈H₁₇I | C₈H₁₇I |

| Molecular Weight | 240.13 g/mol | 240.13 g/mol | 240.13 g/mol | 240.13 g/mol |

| CAS Number | 629-27-6 | 557-36-8 | 6169-11-5 | 1117-32-4 |

| Boiling Point | 225-226 °C | Not available | Not available | Not available |

| Melting Point | -46 to -45 °C | Not available | Not available | Not available |

| Density | 1.33 g/mL at 25 °C | 1.325 g/mL | Not available | Not available |

| Refractive Index (n20/D) | 1.4878 | 1.4896 | Not available | Not available |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis, catalytic reduction, and application in surface science.

Synthesis of this compound via Finkelstein Reaction

The Finkelstein reaction is a well-established method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides.[1][2][3] This protocol details the synthesis of this compound from 1-bromooctane (B94149).

Materials:

-

1-Bromooctane

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

To this solution, add 1-bromooctane (1.0 equivalent).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide). The reaction is typically complete within 24 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Subsequently, wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Catalytic Reduction of this compound

This compound can undergo catalytic reduction, for instance, by electrogenerated nickel(I) salen at a carbon cathode in dimethylformamide.[4]

Materials:

-

This compound

-

Nickel(II) salen complex

-

Tetra-n-butylammonium tetrafluoroborate (B81430) (TBATF) as a supporting electrolyte

-

Dimethylformamide (DMF), anhydrous

-

Three-electrode electrochemical cell (glassy carbon working electrode, platinum counter electrode, and a reference electrode)

-

Potentiostat/galvanostat

Procedure:

-

Prepare a solution of the nickel(II) salen complex and this compound in anhydrous DMF containing TBATF.

-

Assemble the three-electrode cell with the prepared solution.

-

Perform cyclic voltammetry to determine the reduction potential of the nickel(II) salen complex.

-

Carry out controlled-potential (bulk) electrolysis at a potential slightly more negative than the reduction potential of the nickel(II) complex to generate the nickel(I) catalyst.

-

The reduction of this compound will proceed, and the reaction can be monitored by chromatographic techniques (e.g., GC-MS) to identify and quantify the products (e.g., octane, octene, and hexadecane).

Formation of a Self-Assembled Monolayer (SAM) on Silicon

This compound can be used to form self-assembled monolayers on silicon surfaces, which is of interest for modifying surface properties in materials science and electronics.[5]

Materials:

-

Silicon wafer

-

This compound

-

Anhydrous solvent (e.g., toluene (B28343) or hexane)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

-

Deionized water

-

Nitrogen gas

-

Sonicator

-

Glovebox or inert atmosphere chamber

Procedure:

-

Substrate Cleaning:

-

Cut the silicon wafer to the desired size.

-

Clean the wafer by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water).

-

Immerse the wafer in piranha solution for 15-30 minutes to create a hydrophilic oxide layer. (Warning: Piranha solution is extremely corrosive and reactive) .

-

Rinse the wafer thoroughly with deionized water and dry it under a stream of nitrogen.

-

-

SAM Formation:

-

Prepare a dilute solution (e.g., 1-10 mM) of this compound in an anhydrous solvent inside a glovebox or inert atmosphere chamber.

-

Immerse the cleaned and dried silicon wafer in the this compound solution.

-

Allow the self-assembly to proceed for a specified time, typically several hours to a day.

-

Remove the wafer from the solution and rinse it with the pure solvent to remove any physisorbed molecules.

-

Dry the wafer under a stream of nitrogen.

-

-

Characterization:

-

The resulting monolayer can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

-

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 3. Finkelstein Reaction [organic-chemistry.org]

- 4. 2-IODOOCTANE | 629-27-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

1-Iodooctane: A Technical Guide to Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and toxicological profile of 1-iodooctane (CAS No. 629-27-6). The information is intended to support risk assessment and safe handling practices in a laboratory and drug development setting. Due to a notable lack of extensive toxicological data for this specific compound, this guide also incorporates detailed methodologies for key toxicological assessments as outlined by internationally recognized guidelines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its behavior under various experimental and environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C8H17I | [1][2][3] |

| Molecular Weight | 240.13 g/mol | [1][4][5] |

| Appearance | Clear, colorless to light yellow/amber liquid | [2][5][6] |

| Odor | Odorless or none reported | [5][7] |

| Boiling Point | 221 - 226 °C | [5][8] |

| Melting Point | -46 °C | [5][8] |

| Density | 1.330 g/cm³ | [5][8] |

| Solubility | Immiscible with water | [5] |

| Vapor Density | 8.28 | [5] |

| Refractive Index | 1.4868 to 1.4888 (at 20°C) | [2][8] |

| Stability | Stable under normal conditions; light-sensitive and may discolor on exposure to light. | [5][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is based on its potential to cause skin, eye, and respiratory irritation.[4][6][9]

GHS Classification

The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

| Flammable liquids | Category 4 |

GHS Label Elements

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquid.[1][7] H315: Causes skin irritation.[4][9][10] H319: Causes serious eye irritation.[4][9][10] H335: May cause respiratory irritation.[3][4][9] |

| Precautionary Statements | Prevention: P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][7] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][11] P264: Wash skin thoroughly after handling.[9][10] P271: Use only outdoors or in a well-ventilated area.[9][11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] Response: P302+P352: IF ON SKIN: Wash with plenty of water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P319: Get medical help if you feel unwell.[9] P332+P317: If skin irritation occurs: Get medical help.[9] P337+P313: If eye irritation persists: Get medical advice/attention.[10] P362+P364: Take off contaminated clothing and wash it before reuse.[9] P370+P378: In case of fire: Use dry chemical, carbon dioxide or alcohol-resistant foam to extinguish.[1] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] P405: Store locked up.[9] Disposal: P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9] |

A logical workflow for GHS hazard classification based on available data is illustrated in the following diagram.

Caption: GHS Hazard Classification Workflow.

Toxicological Profile

The available toxicological data for this compound is limited. Most studies on specific toxicological endpoints have not been conducted.

Acute Toxicity

Quantitative data on the acute toxicity of this compound (e.g., LD50, LC50) is not available in the reviewed literature.[5][9] However, it is known to cause irritation upon contact.

| Route of Exposure | Effects | Reference |

| Oral | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. May be harmful if swallowed. | [5] |

| Dermal | Causes skin irritation. Systemic effects may result from absorption through the skin. | [5][12] |

| Inhalation | Causes respiratory tract irritation. Inhalation of vapors may cause drowsiness and dizziness. Can produce delayed pulmonary edema. | [5][12] |

| Eye Contact | Causes serious eye irritation. May cause chemical conjunctivitis. | [5] |

Intraperitoneal LD50 values have been reported in older literature for mouse and rat, but these are not the standard routes for classification and should be interpreted with caution.

| Species | Route | LD50 | Reference |

| Mouse | Intraperitoneal | 1416 mg/kg | [10] |

| Rat | Intraperitoneal | 1982 mg/kg | [10] |

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[4][9][10] Direct contact can cause inflammation.[12] Pre-existing skin conditions may be exacerbated by exposure.[12]

Sensitization

There is no data available to assess the potential of this compound to cause skin or respiratory sensitization.[9]

Repeated Dose Toxicity

No data is available on the effects of repeated exposure to this compound.

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no data available to evaluate the mutagenic, carcinogenic, or reproductive toxicity of this compound.[5][9][11] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5]

Experimental Protocols

Given the lack of specific toxicological data for this compound, this section details the standard experimental protocols that would be employed to determine key toxicological endpoints, in accordance with OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification according to the GHS.[13][14]

Principle: The test involves the administration of the substance at a series of fixed dose levels. The primary goal is to identify a dose that causes evident toxicity without mortality, thereby avoiding the use of death as an endpoint.[13]

Methodology:

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Doses of 5, 50, 300, and 2000 mg/kg are typically used.[13][14]

-

Main Study: Groups of animals of a single sex (usually females) are dosed in a stepwise manner.[14] The response of the animals to a given dose determines the subsequent dose to be administered.

-

Administration: The test substance is administered orally in a single dose via gavage.[14] Animals are fasted prior to dosing.

-

Observation: Animals are observed for a period of at least 14 days.[13] Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[13] Body weight is measured weekly.[14]

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed signs of toxicity at specific dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 439

This in vitro method provides an alternative to animal testing for assessing the skin irritation potential of chemicals.[15][16][17]

Principle: The test utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. The potential of a chemical to cause skin irritation is determined by its effect on the viability of the skin model cells.[17]

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in a culture medium.[15]

-

Application of Test Substance: A fixed dose of the test substance is applied directly to the surface of the epidermal model.[15] Both a negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run in parallel.[17]

-

Exposure and Rinsing: After a defined exposure period (e.g., 60 minutes), the test substance is rinsed from the tissue surface.[15][17]

-

Post-Incubation: The tissues are incubated for a recovery period (e.g., 42 hours).[17]

-

Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, the vital dye MTT is converted by the mitochondrial enzymes of viable cells into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[17]

-

Classification: The substance is classified based on the relative cell viability compared to the negative control. A viability of ≤ 50% indicates that the substance is an irritant (GHS Category 2).[15][17]

The workflow for a typical in vitro skin irritation test is depicted below.

Caption: In Vitro Skin Irritation Test Workflow.

Environmental Fate and Ecotoxicity

There is a lack of data on the environmental fate and ecotoxicity of this compound. Its low water solubility suggests it is not likely to be mobile in the environment.[7] However, without specific studies on its biodegradability, bioaccumulation potential, and aquatic toxicity, a comprehensive environmental risk assessment cannot be performed. It is advised not to let this chemical enter the environment.[6][7]

Safe Handling and Storage

Handling:

-

Wash hands thoroughly after handling.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Avoid ingestion and inhalation.[5]

-

Use in a well-ventilated area.[5]

-

Facilities should be equipped with an eyewash station and a safety shower.[5]

Storage:

-

Store in a cool, dry, well-ventilated area.[5]

-

Keep containers tightly closed.[5]

-

Store protected from light.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Conclusion

This compound is a combustible liquid that is a known irritant to the skin, eyes, and respiratory system. While its GHS classification provides a basis for safe handling, there is a significant lack of comprehensive toxicological data, particularly concerning acute toxicity (LD50/LC50), sensitization, and long-term effects such as mutagenicity, carcinogenicity, and reproductive toxicity. Professionals handling this chemical should adhere strictly to the provided safety precautions and consider the data gaps in their risk assessments. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for generating the necessary data to perform a more complete toxicological evaluation of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound, 98%, stabilized 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 98%, stabilized | Fisher Scientific [fishersci.ca]

- 4. This compound | C8H17I | CID 12380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound [stenutz.eu]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. angenechemical.com [angenechemical.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. umwelt-online.de [umwelt-online.de]

- 14. oecd.org [oecd.org]

- 15. mbresearch.com [mbresearch.com]

- 16. uniube.br [uniube.br]

- 17. x-cellr8.com [x-cellr8.com]

The Reactivity of 1-Iodooctane with Common Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary